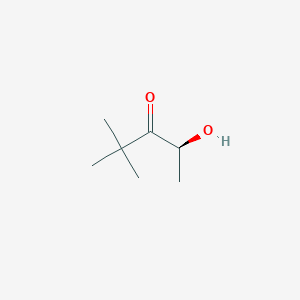

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one

Description

(4S)-4-Hydroxy-2,2-dimethylpentan-3-one is a chiral ketone-alcohol hybrid with a stereogenic center at the C4 position (S-configuration). Its structure features a hydroxyl group at C4, a ketone at C3, and two methyl groups at C2, resulting in a branched aliphatic chain. For instance, (S)-configured hydroxy-lactones and ketones, such as those isolated from marine organisms and fungi, exhibit similar stereochemical properties, as confirmed by specific rotation and NMR spectral analysis .

Properties

CAS No. |

129215-75-4 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

(4S)-4-hydroxy-2,2-dimethylpentan-3-one |

InChI |

InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |

InChI Key |

CLDPAGCOQSJLSP-YFKPBYRVSA-N |

SMILES |

CC(C(=O)C(C)(C)C)O |

Isomeric SMILES |

C[C@@H](C(=O)C(C)(C)C)O |

Canonical SMILES |

CC(C(=O)C(C)(C)C)O |

Synonyms |

3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Similarities :

- Shares the (S)-configuration at C4.

- Contains hydroxyl and carbonyl functional groups, though arranged in a cyclic lactone (γ-lactone) system.

Key Differences :

- The lactone structure introduces rigidity, altering solubility and reactivity compared to the acyclic (4S)-4-Hydroxy-2,2-dimethylpentan-3-one.

- Molecular weight and branching differ due to the pentyl substituent and lactone ring.

Research Findings :

- Isolated from fungal fruiting bodies, this lactone demonstrates bioactivity linked to its stereochemistry, as evidenced by specific rotation ([α]D) and Cotton effects in circular dichroism (CD) spectra .

4-Hydroxy-4-methylpentan-2-one

Structural Similarities :

- Contains hydroxyl and ketone groups.

- Branched aliphatic chain with methyl substituents.

Key Differences :

- Hydroxyl and ketone groups are positioned at C4 and C2, respectively, making it a positional isomer.

- Lacks chiral centers due to symmetry at C4.

Functional Impact :

- The non-chiral nature reduces stereochemical complexity, affecting its interaction with biological targets compared to the (4S)-configured compound .

1-Hydroxy-4-methyl-2,2-diphenylpentan-3-one

Structural Similarities :

- Features hydroxyl and ketone groups at analogous positions (C1 and C3).

Key Differences :

- Bulky diphenyl groups at C2 increase steric hindrance, reducing solubility in polar solvents.

- The extended aromatic system shifts UV-Vis absorption maxima, as seen in derivatives like this compound (CAS: 89867-89-0) .

2-Hydroxypentan-3-one

Structural Similarities :

- Contains hydroxyl and ketone groups on a pentane backbone.

Key Differences :

- Hydroxyl group at C2 instead of C4.

Data Table: Comparative Analysis of Key Compounds

Critical Notes on Comparative Analysis

Stereochemical Influence: The (4S)-configuration in the target compound enhances its bioactivity and enantioselectivity in catalysis, unlike non-chiral analogs like 4-Hydroxy-4-methylpentan-2-one .

Structural Rigidity vs. Flexibility : Cyclic lactones (e.g., γ-lactone) exhibit restricted rotation, influencing their binding affinity in biological systems compared to acyclic ketone-alcohols .

Solubility and Reactivity : Bulky substituents (e.g., diphenyl groups) decrease polarity, limiting aqueous solubility but enhancing lipid membrane penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.